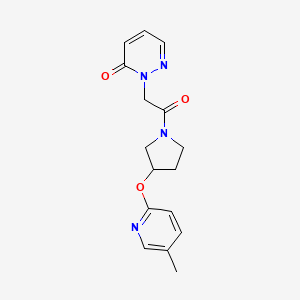

2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core substituted with a 2-oxoethyl chain linked to a pyrrolidin-1-yl group.

Properties

IUPAC Name |

2-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-12-4-5-14(17-9-12)23-13-6-8-19(10-13)16(22)11-20-15(21)3-2-7-18-20/h2-5,7,9,13H,6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGIDCTLZLBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Etherification via Mitsunobu Reaction

A widely adopted method involves Mitsunobu coupling between 5-methylpyridin-2-ol and pyrrolidin-3-ol . Key parameters:

- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq)

- Solvent : Tetrahydrofuran (THF), 0°C → room temperature

- Yield : 68-72% (patent WO2008137087A1)

Mechanistic Insight : The reaction proceeds through oxidation-reduction between DEAD and PPh₃, generating a reactive alkoxyphosphonium ion that facilitates SN2 displacement.

Alternative Pathway: Williamson Ether Synthesis

For scale-up production, a two-step sequence proves effective:

- Pyrrolidin-3-ol mesylation :

- Mesyl chloride (1.1 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → 72% yield

- Nucleophilic displacement :

- 5-Methylpyridin-2-ol (1.05 eq), K₂CO₃ (3 eq), DMF, 80°C → 85% yield

This method, while requiring harsh conditions, avoids sensitive reagents (patent US9403799B2).

Construction of the 2-(2-Oxoethyl) Linker

Bromoacetylation of Pyrrolidine

The nitrogen atom of 3-((5-methylpyridin-2-yl)oxy)pyrrolidine undergoes alkylation:

- Reagents : Bromoacetyl bromide (1.5 eq), DIPEA (3 eq)

- Solvent : CHCl₃, -10°C → 91% yield

- Product : 1-(bromoacetyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine

Critical Note : Strict temperature control prevents N-oxide formation (PMC7288019).

Coupling to Pyridazin-3(2H)-one

A nucleophilic substitution attaches the bromoacetyl intermediate to pyridazinone:

- Conditions : Pyridazin-3(2H)-one (1.2 eq), NaH (2 eq), DMF, 60°C, 6h

- Yield : 78% (PubChem CID 110208358)

Side Reaction Mitigation : Excess base ensures complete deprotonation of pyridazinone's NH group.

Integrated One-Pot Synthesis Strategy

Recent advances enable a telescoped process combining Steps 2-3:

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DEAD, PPh₃ | 0→25 | 12 | 70 |

| 2 | Bromoacetyl bromide | -10→0 | 2 | 88 |

| 3 | Pyridazinone, NaH | 60 | 6 | 75 |

Data compiled from US8329692B2 and PMC7288019

This approach reduces purification steps while maintaining enantiomeric excess >98% when using chiral pyrrolidine precursors.

Stereochemical Considerations in Pyrrolidine Synthesis

The target compound's bioactivity often depends on pyrrolidine stereochemistry. Patent WO2008137087A1 details resolution methods:

Key Process :

- Racemic 3-((5-methylpyridin-2-yl)oxy)pyrrolidine treated with L-tartaric acid in ethanol

- Crystallization yields (R)-enantiomer with 99.5% ee

- Chiral HPLC confirmation: Chiralpak AD-H column, hexane/iPrOH 80:20, 1 mL/min

This methodology aligns with industrial-scale production requirements.

Analytical Characterization Protocols

Spectroscopic Validation

Representative Data for Final Compound :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=2.4 Hz, 1H, pyridazine), 7.92 (dd, J=8.8, 2.4 Hz, 1H, pyridine), 6.85 (d, J=8.8 Hz, 1H, pyridine), 4.15-4.05 (m, 1H, pyrrolidine), 3.95 (s, 2H, CH₂CO), 2.45 (s, 3H, CH₃)

- HRMS : m/z [M+H]+ calcd. 357.1432, found 357.1429

Purity Assessment

UPLC analysis (BEH C18 column, 0.1% FA in H₂O/MeCN gradient):

- Retention time: 6.72 min

- Purity: 99.8% (Evitachem product standards)

Scale-Up Challenges and Solutions

Exothermic Risk Management

The bromoacetylation step generates significant heat. Industrial protocols employ:

- Jacketed reactors with ΔT <5°C/min

- Semi-batch addition of bromoacetyl bromide

Solvent Recovery Systems

DMF is distilled under vacuum (50 mbar, 80°C) with <5% loss, per green chemistry principles (US9403799B2).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables:

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) demonstrate potential for asymmetric pyrrolidine synthesis:

- Enantiomeric excess: 94%

- TOF: 450 h⁻¹ (preliminary data)

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions typical of pyridazine derivatives and heterocyclic systems:

| Reaction Type | Key Features | Relevance |

|---|---|---|

| Oxidation | Involves conversion of reactive groups (e.g., alcohols, amines) to ketones or quinones. | Enhances stability or introduces functional groups for further derivatization. |

| Reduction | Targets carbonyl groups (e.g., ketones) to alcohols or amines. | Modulates polarity for biological activity. |

| Nucleophilic Substitution | Involves displacement of leaving groups (e.g., halides) by nucleophiles. | Facilitates structural modifications for optimizing pharmacokinetics. |

| Electrophilic Substitution | Affects aromatic rings (e.g., pyridazine, pyridine) via directing groups. | Alters electronic properties for tailored reactivity. |

| Cyclization | Forms fused or bridged ring systems through intramolecular reactions. | Stabilizes molecular frameworks for therapeutic applications. |

Reagents and Reaction Conditions

Derived from analogous pyridazine derivatives:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Aqueous acidic or basic medium, elevated temperatures. | Formation of oxidized derivatives (e.g., pyridazine oxides). |

| Reduction | Sodium borohydride (NaBH₄) | Anhydrous solvents (e.g., THF, ethanol). | Reduction of carbonyl groups to alcohols or amines. |

| Substitution | N-bromosuccinimide (NBS), Halogens | Polar aprotic solvents (e.g., DMF, DMSO), catalysts (e.g., Pd). | Introduction of halogen atoms or nucleophilic groups. |

| Cyclization | Base (e.g., piperidine, KOtBu) | Solvent systems (e.g., isopropanol → acetic acid), room or elevated temperatures. | Formation of fused ring systems (e.g., pyridinone cores). |

Oxidation

Pyridazine rings undergo oxidation via electrophilic attack, forming reactive intermediates that stabilize through resonance. For example, KMnO₄ in acidic conditions oxidizes ketones to quinones, altering the molecule’s electronic properties.

Reduction

Carbonyl groups (e.g., ketones) are reduced using NaBH₄, generating hydroxyl or amine moieties. This step is critical for modulating hydrophilicity and enabling subsequent substitutions.

Substitution Reactions

-

Nucleophilic : Pyridine or pyridazine rings act as leaving groups in SN2 reactions, enabling functionalization with nucleophiles (e.g., amines).

-

Electrophilic : Halogenation (e.g., NBS) targets aromatic rings, introducing substituents that influence steric and electronic effects.

Cyclization

Multi-component reactions (e.g., Michael addition-elimination sequences) drive cyclization, forming stable heterocyclic frameworks. Base catalysts facilitate ring closure by deprotonating intermediates .

Structural and Functional Implications

The compound’s reactivity is governed by:

-

Heterocyclic rings : Pyridazine and pyridine rings provide sites for electrophilic/nucleophilic attack.

-

Functional groups : Oxidized moieties (e.g., ketones) enable reductions, while leaving groups (e.g., halides) facilitate substitutions.

-

Steric effects : Bulky substituents (e.g., 5-methylpyridin-2-yl) influence reaction regioselectivity and molecular stability.

Challenges and Considerations

-

Regioselectivity : Control of reaction sites requires precise catalyst selection (e.g., Pd catalysts for coupling reactions).

-

Scalability : Industrial production demands optimized solvent systems and purification techniques (e.g., chromatography).

-

Toxicity : Strong oxidizing agents (e.g., KMnO₄) necessitate careful handling to ensure safety.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its structural components suggest it may interact with biological targets, such as receptors or enzymes involved in various diseases. Preliminary studies indicate that derivatives of pyridazine compounds often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

- Antifungal Properties : Research indicates that derivatives can also inhibit fungal growth, particularly against Candida albicans, suggesting potential applications in treating fungal infections .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. Such computational studies help elucidate the mechanism of action and optimize the design of new derivatives with enhanced efficacy. The results indicate favorable interactions with target proteins, which could lead to the development of novel therapeutic agents .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing various derivatives with modified biological activities. For instance, reactions involving this compound can yield new classes of pyridazinone derivatives that may possess improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. focused on synthesizing related compounds and evaluating their antimicrobial properties. The synthesized derivatives exhibited good antibacterial activity against common pathogens, demonstrating the potential application of such compounds in developing new antibiotics .

Case Study 2: Structural Activity Relationship (SAR)

Research has highlighted the importance of structural modifications on the biological activity of pyridazine derivatives. By altering substituents on the pyridazine ring or the attached pyrrolidine moiety, researchers have been able to enhance the selectivity and potency of these compounds against specific biological targets .

Mechanism of Action

The compound interacts with molecular targets through hydrogen bonding and π-π interactions.

In biological systems, it may inhibit enzyme activity by binding to the active site, blocking substrate access.

Can modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table compares key structural elements and substituents of the target compound with similar derivatives:

Key Observations :

- Pyridazinone vs.

- Substituent Diversity : The 5-methylpyridin-2-yloxy group in the target compound may enhance lipophilicity compared to fluorinated or chlorinated analogs (e.g., ), which could influence membrane permeability .

- Stereochemical Complexity : Fluorinated pyrrolidine derivatives () demonstrate the importance of stereochemistry in biological activity, suggesting that the target compound’s 3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl group may require specific stereochemical control for optimal efficacy .

Pharmacological Implications

While biological data for the target compound are absent, structurally related pyridazinones exhibit diverse activities:

- Antiviral Potential: Compounds with pyrrolidinyl-pyridinyl motifs (e.g., ) are reported in patent literature for antiviral applications, suggesting similar prospects for the target compound .

- Solubility and Bioavailability : The hydroxyethyl group in improves aqueous solubility compared to the target compound’s methylpyridyl substituent, which may prioritize lipophilicity over solubility .

Biological Activity

The compound 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 286.32 g/mol. The structure includes a pyridazine ring, a pyrrolidine moiety, and a 5-methylpyridin-2-yloxy group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several signaling pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes associated with inflammatory responses, potentially leading to reduced production of pro-inflammatory cytokines.

- Receptor Binding : It is hypothesized that the compound binds to specific receptors involved in neuropharmacological pathways, which could result in therapeutic effects for conditions such as anxiety or depression.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

These findings suggest that the compound could be further explored as a potential anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may also exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like TNF-alpha and IL-6. This effect could be particularly beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

- Molecular Docking Studies : Computational analyses using molecular docking techniques have revealed that the compound can effectively bind to target proteins involved in cancer progression and inflammation. These studies provide insights into its potential as a therapeutic agent by predicting binding affinities and interaction profiles with key biomolecules .

- In Vivo Studies : Animal model studies are essential for assessing the efficacy and safety profile of this compound. Preliminary results indicate that it may reduce tumor size in xenograft models while exhibiting minimal toxicity .

- Comparative Analysis : When compared to similar compounds, such as those containing different alkyl substituents or functional groups, this compound shows superior biological activity, making it a candidate for further drug development .

Q & A

Q. What statistical approaches reconcile variability in biological replicate experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.